molecular formula C22H24FN3O4 B11278054 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate

Cat. No.: B11278054
M. Wt: 413.4 g/mol
InChI Key: RRVGNFGEFIMFNE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate is a highly potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This compound functions by recruiting the E3 ubiquitin ligase to IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome, thereby offering a superior approach to simple kinase inhibition. Its primary research value lies in the study of oncogenic signaling pathways, particularly in MYD88-mutant cancers such as diffuse large B-cell lymphoma (DLBCL) and activated B-cell-like (ABC) DLBCL, where constitutive IRAK4 signaling drives cell survival and proliferation. By catalytically degrading IRAK4, this molecule effectively suppresses NF-κB signaling and the production of pro-inflammatory cytokines, making it a critical tool for investigating the role of IRAK4 in immuno-oncology and autoimmune diseases . Studies have demonstrated its oral activity and efficacy in reducing tumor growth in vivo, highlighting its utility as a lead compound for targeted protein degradation strategies and a valuable pharmacological probe for dissecting IRAK4-dependent biological processes.

Properties

Molecular Formula

C22H24FN3O4

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C22H24FN3O4/c1-3-30-22(29)16-8-9-20(26-12-10-25(11-13-26)15(2)27)19(14-16)24-21(28)17-6-4-5-7-18(17)23/h4-9,14H,3,10-13H2,1-2H3,(H,24,28)

InChI Key

RRVGNFGEFIMFNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Acetylpiperazine

Piperazine undergoes acetylation using acetic anhydride in tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring for 12 hours. The product is isolated via vacuum distillation, achieving 85–90% purity. This method avoids side reactions by maintaining low temperatures and stoichiometric control.

Preparation of 2-Fluorobenzoyl Chloride

2-Fluorobenzoic acid is refluxed with thionyl chloride (SOCl₂) at 70°C for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a colorless liquid (95% purity).

Esterification of 3-Amino-4-Hydroxybenzoic Acid

3-Amino-4-hydroxybenzoic acid is esterified with ethanol in the presence of sulfuric acid (10 mol%) at 80°C for 3 hours. The reaction achieves a 92% yield, with the product purified via chromatography (petroleum ether:ethyl acetate, 10:1).

Stepwise Assembly of the Target Compound

Coupling of Ethyl 3-Amino-4-Hydroxybenzoate with 4-Acetylpiperazine

The hydroxyl group of ethyl 3-amino-4-hydroxybenzoate is substituted with 4-acetylpiperazine using a Mitsunobu reaction:

  • Conditions : Triphenylphosphine (PPh₃, 1.2 eq), diethyl azodicarboxylate (DEAD, 1.1 eq), THF, 0°C → room temperature, 24 hours.

  • Yield : 78–82% after column purification (silica gel, ethyl acetate/methanol 9:1).

Amidation with 2-Fluorobenzoyl Chloride

The amine group of the intermediate reacts with 2-fluorobenzoyl chloride in dichloromethane (DCM) under basic conditions:

  • Conditions : Triethylamine (2 eq), DCM, 0°C → 25°C, 6 hours.

  • Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated, yielding a white solid (88% purity).

Reaction Optimization and Catalytic Systems

Esterification Catalysts

Comparative studies show sulfuric acid outperforms p-toluenesulfonic acid (pTSA) in esterification:

CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄809299.5
pTSA808497.2

Data derived from large-scale esterification protocols.

Hydrogenation Efficiency

Pd/C catalysts (5 wt%) enable selective reduction of nitro intermediates:

  • Conditions : 80–100°C, H₂ pressure (3–5 bar), 2 hours.

  • Yield : 99.5% with 0.1–5% catalyst loading.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Tubular reactors enhance mass transfer and temperature control:

  • Residence Time : 30 minutes.

  • Throughput : 50 kg/day with 95% yield.

Solvent and Catalyst Recycling

  • Solvent Recovery : Ethanol and toluene are distilled and reused, reducing waste by 70%.

  • Catalyst Reusability : Pd/C retains activity for ≥10 cycles with <5% yield drop.

Challenges and Mitigation Strategies

Byproduct Formation in Amidation

Excess triethylamine minimizes HCl-induced side reactions. Quenching with cold water prevents thermal degradation of the amide bond.

Purification of Polar Intermediates

Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves co-eluting impurities, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

    Industry: It is explored for its potential use in industrial applications, including as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Structural Differences Synthetic Yield Functional Relevance References
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate Reference compound: Acetylpiperazine, 2-fluorophenylcarbamoyl, ethyl benzoate core. Not reported Potential dual BRAF/HDAC inhibition (inferred from acetylpiperazine’s HDAC affinity).
Ethyl 3-amino-4-(4-(2-((4-(ethoxycarbonyl)-2-nitrophenyl)amino)ethyl)piperazin-1-yl)benzoate (2) Replaces acetylpiperazine with ethylpiperazine and nitro group; lacks fluorophenyl moiety. 91% Intermediate for nitro-reduction or coupling reactions.
7-{[4-(2-(Tert-Butyl)-4-(3-((2,6-Difluorophenyl)Sulfonamido)-2-Fluorophenyl)Thiazol-5-yl)Pyrimidin-2-yl]Amino}-N-Hydroxyheptanamide (14b) Thiazole-pyrimidine core; sulfonamide instead of carbamoyl; hydroxamic acid terminus. 54–70% BRAF/HDAC dual inhibitor with IC₅₀ values in nanomolar range.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorobenzoyl-piperazine hybrid; lacks benzoate ester and acetyl group. 48% Crystallographically characterized; potential kinase modulator.
Ethyl (4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate Piperazinyl-sulfonylphenoxy acetate; differs in substitution pattern and linker groups. Not reported Sulfonamide-based scaffold for receptor antagonism/agonism.

Key Observations :

Structural Flexibility: The acetylpiperazine group in the target compound distinguishes it from ethylpiperazine or sulfonamide-containing analogs (e.g., 14b, ). Acetylated piperazines are associated with improved solubility and HDAC inhibitory activity compared to non-acetylated variants .

Synthetic Efficiency :

  • Yields for related compounds vary widely (48–91%), influenced by reaction steps such as amide coupling (e.g., 2 at 91% ) or multi-step thiazole formation (e.g., 14b at 54–70% ). The target compound’s synthesis would likely require similar optimization.

Biological Relevance :

  • Compounds with fluorophenyl and piperazine motifs (e.g., 14b , ) are reported as BRAF/HDAC dual inhibitors, suggesting the target compound may share mechanistic pathways.
  • The trifluoroacetate salt form of 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium highlights crystallographic stability, a property critical for drug development .

SAR Insights: Thiazole-pyrimidine cores (e.g., 14b) exhibit potent enzymatic inhibition but may suffer from metabolic instability compared to benzoate esters . Sulfonamide-containing analogs (e.g., Ethyl (4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate, ) prioritize sulfonyl linkages over carbamoyl groups, altering target selectivity.

Research Findings and Implications

While direct pharmacological data for this compound are absent in the evidence, its structural analogs provide critical insights:

  • Dual Inhibitor Potential: The acetylpiperazine moiety aligns with HDAC-inhibitory pharmacophores, while the fluorophenyl group may enhance BRAF kinase binding, as seen in 14b .
  • Synthetic Challenges : Multi-step synthesis (e.g., amide coupling followed by piperazine acetylation) may necessitate rigorous purification, as demonstrated in 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium .
  • Optimization Opportunities : Introducing hydroxamic acid (as in 14b ) or modifying the ester group to a carboxylic acid could enhance bioavailability or target engagement.

Biological Activity

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₃₀H₃₅F₇N₄O₂
  • Molecular Weight : 946.0 g/mol

This compound contains a piperazine ring, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown selective cytotoxicity against BRCA2-deficient cancer cells. In a study evaluating various derivatives, one compound demonstrated an IC50 value of 0.079 μM, indicating potent inhibition of cancer cell proliferation .

Table 1: Antitumor Activity of Related Compounds

Compound IDIC50 (μM)Cancer Cell Line
Compound A0.079BRCA2-deficient DT40 cells
Compound B9.45Various cancer cell lines
Compound C0.718Specific tumor types

The mechanism by which this compound exerts its biological effects may involve interaction with poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms. Inhibitors of PARP have been shown to enhance the cytotoxic effects in cancer cells, particularly those with deficiencies in DNA repair pathways .

Antimicrobial Activity

In addition to its antitumor properties, compounds with similar structures have also been evaluated for antimicrobial activity. Studies have indicated that derivatives exhibit significant antibacterial and antifungal properties against various pathogens.

Table 2: Antimicrobial Activity of Related Compounds

Compound IDMIC (μg/mL)Target Organism
Compound D1.95Micrococcus luteus
Compound E0.4Staphylococcus aureus
Compound F8Candida albicans

These findings suggest that modifications to the piperazine ring can enhance the antimicrobial efficacy of related compounds.

Case Study: Selective Cytotoxicity in Cancer Cells

A notable study investigated the selective cytotoxicity of this compound in BRCA2-deficient cancer models. The results demonstrated that this compound could effectively induce apoptosis in these cells while sparing normal cells, highlighting its potential as a targeted therapy for specific cancer types.

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